5-(Bromometil)pirrolidin-2-ona

Descripción general

Descripción

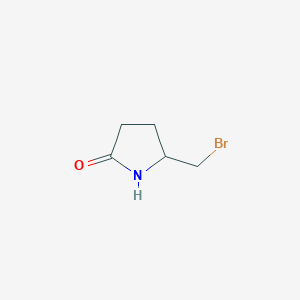

5-(Bromomethyl)pyrrolidin-2-one is an organic compound characterized by a pyrrolidinone ring with a bromomethyl substituent at the 5-position

Aplicaciones Científicas De Investigación

5-(Bromomethyl)pyrrolidin-2-one has several applications in scientific research:

Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

Materials Science: The compound is used in the development of polymers and advanced materials with specific properties.

Biological Studies: It is employed in the synthesis of bioactive molecules for studying enzyme inhibition and receptor binding.

Chemical Synthesis: The compound is a versatile intermediate in the synthesis of various heterocyclic compounds and natural product analogs.

Análisis Bioquímico

Biochemical Properties

5-(Bromomethyl)pyrrolidin-2-one plays a role in biochemical reactions primarily through its interactions with enzymes and proteins. It can act as an alkylating agent, forming covalent bonds with nucleophilic sites on biomolecules. This interaction can lead to the modification of enzyme activity, protein function, and other cellular processes. For example, 5-(Bromomethyl)pyrrolidin-2-one may interact with enzymes involved in DNA repair, leading to the inhibition of their activity and subsequent effects on DNA integrity and cell survival .

Cellular Effects

The effects of 5-(Bromomethyl)pyrrolidin-2-one on various types of cells and cellular processes are significant. This compound can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, 5-(Bromomethyl)pyrrolidin-2-one may induce oxidative stress in cells, leading to the activation of stress response pathways and changes in gene expression . Additionally, it can affect cellular metabolism by inhibiting key metabolic enzymes, resulting in altered energy production and metabolic flux.

Molecular Mechanism

The molecular mechanism of action of 5-(Bromomethyl)pyrrolidin-2-one involves its ability to form covalent bonds with biomolecules. This compound can bind to nucleophilic sites on enzymes and proteins, leading to enzyme inhibition or activation. For example, 5-(Bromomethyl)pyrrolidin-2-one may inhibit the activity of DNA polymerases, preventing DNA replication and repair . Additionally, it can induce changes in gene expression by modifying transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 5-(Bromomethyl)pyrrolidin-2-one can change over time. This compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions such as exposure to light or heat . Long-term exposure to 5-(Bromomethyl)pyrrolidin-2-one can lead to cumulative effects on cellular function, including persistent DNA damage, altered gene expression, and changes in cellular metabolism.

Dosage Effects in Animal Models

The effects of 5-(Bromomethyl)pyrrolidin-2-one vary with different dosages in animal models. At low doses, this compound may have minimal effects on cellular function and overall health. At higher doses, 5-(Bromomethyl)pyrrolidin-2-one can induce toxic effects, including oxidative stress, DNA damage, and cell death . Threshold effects may be observed, where a certain dosage level leads to a significant increase in adverse effects.

Metabolic Pathways

5-(Bromomethyl)pyrrolidin-2-one is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. This compound may be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can further interact with cellular biomolecules . These interactions can affect metabolic flux and alter the levels of key metabolites in cells.

Transport and Distribution

The transport and distribution of 5-(Bromomethyl)pyrrolidin-2-one within cells and tissues are influenced by its interactions with transporters and binding proteins. This compound may be actively transported into cells by specific transporters or passively diffuse across cell membranes . Once inside the cell, 5-(Bromomethyl)pyrrolidin-2-one can localize to various cellular compartments, including the nucleus, cytoplasm, and mitochondria, where it can exert its effects.

Subcellular Localization

The subcellular localization of 5-(Bromomethyl)pyrrolidin-2-one is critical for its activity and function. This compound may be directed to specific compartments or organelles by targeting signals or post-translational modifications . For example, 5-(Bromomethyl)pyrrolidin-2-one may accumulate in the nucleus, where it can interact with DNA and nuclear proteins, leading to changes in gene expression and DNA integrity.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Bromomethyl)pyrrolidin-2-one typically involves the bromination of pyrrolidin-2-one. One common method is the reaction of pyrrolidin-2-one with bromomethylating agents such as bromomethyl acetate or bromomethyl ether in the presence of a base like sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran at temperatures ranging from 0°C to room temperature.

Industrial Production Methods

In an industrial setting, the production of 5-(Bromomethyl)pyrrolidin-2-one can be scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the same bromomethylation reaction but optimized for large-scale production with considerations for safety, cost, and environmental impact.

Análisis De Reacciones Químicas

Types of Reactions

5-(Bromomethyl)pyrrolidin-2-one undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides to form corresponding derivatives.

Oxidation: The compound can be oxidized to form 5-(bromomethyl)pyrrolidine-2,5-dione using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction of the bromomethyl group can yield 5-methylpyrrolidin-2-one using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide, sodium thiolate, or sodium alkoxide in polar aprotic solvents (e.g., dimethylformamide) at room temperature.

Oxidation: Potassium permanganate in aqueous solution at elevated temperatures.

Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

Major Products Formed

Nucleophilic Substitution: Various substituted pyrrolidin-2-one derivatives.

Oxidation: 5-(Bromomethyl)pyrrolidine-2,5-dione.

Reduction: 5-Methylpyrrolidin-2-one.

Mecanismo De Acción

The mechanism of action of 5-(Bromomethyl)pyrrolidin-2-one depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor modulator. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. The pyrrolidinone ring can interact with biological targets through hydrogen bonding and hydrophobic interactions, influencing the compound’s overall biological activity.

Comparación Con Compuestos Similares

Similar Compounds

5-Methylpyrrolidin-2-one: Lacks the bromine atom, making it less reactive in nucleophilic substitution reactions.

5-Chloromethylpyrrolidin-2-one: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and biological activity.

Pyrrolidin-2-one: The parent compound without any substituents, used as a basic building block in organic synthesis.

Uniqueness

5-(Bromomethyl)pyrrolidin-2-one is unique due to the presence of the bromomethyl group, which enhances its reactivity and allows for a wide range of chemical transformations. This makes it a valuable intermediate in the synthesis of complex molecules and a useful tool in medicinal chemistry and materials science.

Actividad Biológica

5-(Bromomethyl)pyrrolidin-2-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including anticancer effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

5-(Bromomethyl)pyrrolidin-2-one is characterized by a pyrrolidine ring with a bromomethyl substituent. Its molecular formula is , and it has a molecular weight of approximately 189.06 g/mol. The presence of the bromine atom enhances the compound's reactivity and biological interactions.

Anticancer Properties

Recent studies have highlighted the anticancer potential of derivatives related to 5-(Bromomethyl)pyrrolidin-2-one. For instance, a study on a closely related compound, 1-(5-bromopyrazin-2-yl)-1-[3-(trifluoromethyl)benzyl]urea (BPU), demonstrated significant cytotoxic effects against various cancer cell lines, including Jurkat, HeLa, and MCF-7 cells. The IC50 values for these cell lines were notably low (e.g., 4.64 ± 0.08 µM for Jurkat cells) .

The mechanism of action appears to involve cell cycle arrest at the sub-G1 phase, indicative of apoptosis induction. Additionally, BPU exhibited antiangiogenic properties by inhibiting blood vessel formation in tumor tissues, suggesting that compounds with similar structures may share these beneficial effects .

Mechanistic Insights

The biological activity of 5-(Bromomethyl)pyrrolidin-2-one may be attributed to its ability to interact with specific molecular targets involved in cancer progression. Computational docking studies have shown promising binding affinities with human matrix metalloproteinases (MMPs), particularly MMP-2 and MMP-9, which play critical roles in tumor metastasis and angiogenesis . The docking scores were reported as -9.0 kcal/mol for MMP-2 and -7.8 kcal/mol for MMP-9, indicating strong potential for therapeutic applications.

Case Studies

- Study on Anticancer Efficacy : In vitro assays conducted on various cancer cell lines revealed that compounds structurally related to 5-(Bromomethyl)pyrrolidin-2-one exhibit potent cytotoxicity. The study utilized MTT assays to evaluate cell viability post-treatment and flow cytometry for cell cycle analysis .

- Mechanism Elucidation : A detailed examination of the molecular dynamics simulations suggested that these compounds can effectively bind to catalytic sites on MMPs, stabilizing their inactive forms and preventing tumor progression .

- In Vivo Assessments : Further investigations using chick chorioallantoic membrane (CAM) assays demonstrated the antiangiogenic effects of related compounds, reinforcing the hypothesis that structural modifications can enhance biological activity .

Data Summary

| Compound | IC50 (µM) | Target | Mechanism |

|---|---|---|---|

| 1-(5-bromopyrazin-2-yl)-1-[3-(trifluoromethyl)benzyl]urea | 4.64 ± 0.08 | MMP-2, MMP-9 | Cell cycle arrest, apoptosis |

| 5-(Bromomethyl)pyrrolidin-2-one | TBD | TBD | TBD |

Propiedades

IUPAC Name |

5-(bromomethyl)pyrrolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8BrNO/c6-3-4-1-2-5(8)7-4/h4H,1-3H2,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFOSFXPTXNRRMF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC1CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90398882 | |

| Record name | 5-(bromomethyl)pyrrolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90398882 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

190271-85-3 | |

| Record name | 5-(bromomethyl)pyrrolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90398882 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.